molecular formula C14H18O3 B2702615 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid CAS No. 923172-11-6

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No. B2702615
CAS RN: 923172-11-6
M. Wt: 234.295
InChI Key: BJEXAQNLMVNICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 . This compound is used in diverse scientific research due to its unique structure that allows for intricate molecular interactions.


Molecular Structure Analysis

The molecular structure of “1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid” is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxy-4-methylphenyl group . The InChI code for this compound is 1S/C14H18O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) .

Scientific Research Applications

Addition Reactions

  • The first report on the addition of thiols to the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid, leading to thio-substituted cyclopropanecarboxylic acids, shows the versatility of similar structures in synthesis reactions (Shapiro, Protopopova, & Nefedov, 1991).

Synthesis of Complex Molecules

  • A study on the synthesis of dl-3-methoxy-17β-carboxy-1,3,5(10),6,8-estrapentaene from 3-methyl-4-carboxy-2-(2'-methoxy-6'-naphthyl)cyclopenten-3-acetic acid demonstrates the compound's utility in creating complex molecular structures (Banerjee, Mahishi, Jacob, Ramani, & Devaprabhakara, 1970).

Activation of Carboxylic Acids

  • A method for selective activation of primary carboxylic acids using electron-rich triarylbismuthanes, which leaves secondary, tertiary, and aromatic carboxylic acids unaffected, indicates the potential of such compounds in amide and ester synthesis (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Inhibition Studies

  • The inhibitory activity of 1-aminocyclopentane-1-carboxylic acid (cycloleucine) on the synthesis of S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase across various organisms, demonstrating the compound's bioactive potential (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Isosteric Replacement

properties

IUPAC Name

1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-5-6-11(9-12(10)17-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEXAQNLMVNICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid

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